2-(4-Biphenyl)ethyl isocyanate

Übersicht

Beschreibung

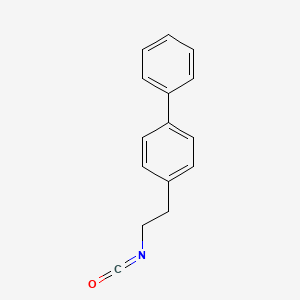

2-(4-Biphenyl)ethyl isocyanate is an organic compound with the molecular formula C15H13NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a biphenyl structure through an ethyl chain. This compound is used as a building block in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-(4-Biphenyl)ethyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-(4-biphenyl)ethylamine with phosgene (COCl2). The reaction proceeds as follows: [ \text{C6H5C6H4CH2CH2NH2 + COCl2 → C6H5C6H4CH2CH2NCO + 2HCl} ] This method requires careful handling of phosgene, a toxic and hazardous reagent .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more efficient reagents. For example, the reaction of 2-(4-biphenyl)ethylamine with diphosgene or triphosgene can be employed to produce the desired isocyanate under controlled conditions .

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The isocyanate group undergoes nucleophilic addition with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.

Reaction with Amines

Primary and secondary amines react with 2-(4-biphenyl)ethyl isocyanate to form substituted ureas. For example:

-

Key Findings :

Reaction with Alcohols

Alcohols yield carbamates via nucleophilic attack:

-

Key Findings :

Catalytic Aminocarbonylation

The compound participates in palladium-catalyzed C–H bond functionalization reactions.

Example Reaction

In the presence of Re₂(CO)₁₀ catalyst, this compound reacts with azobenzene derivatives to form benzamide products :

| Entry | Catalyst Loading | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 1 | 5 mol% | Toluene | 130°C | 66 |

| 2 | 5 mol% | Toluene/ACN | 130°C | 71 |

-

Key Findings :

Polyurethane Formation

Reaction with diols or polyols produces polyurethanes with high rigidity:

-

Key Findings :

Hydrolysis and Stability

The isocyanate group hydrolyzes in aqueous environments:

-

Key Findings :

Comparative Reactivity

The biphenyl-ethyl structure modifies reactivity compared to simpler isocyanates:

| Compound | Reactivity with Aniline | Thermal Stability |

|---|---|---|

| Ethyl Isocyanate | High | Low |

| Phenyl Isocyanate | Moderate | Moderate |

| 2-(4-Biphenyl)ethyl ISO | Moderate-Low | High |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features an ethyl group linked to a biphenyl moiety, which enhances its stability and reactivity compared to simpler isocyanates. The isocyanate functional group (-N=C=O) is known for its ability to react with nucleophiles, making it suitable for various chemical transformations. Its structural formula can be denoted as follows:

Applications in Organic Synthesis

2-(4-Biphenyl)ethyl isocyanate plays a significant role in organic synthesis due to its reactivity:

- Synthesis of Pharmaceuticals : It can be utilized as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it has potential applications in the development of drugs targeting specific biological pathways due to its ability to modify proteins and nucleic acids.

- Polymer Chemistry : The compound is employed in the production of polymers, particularly those requiring enhanced thermal stability and mechanical properties. Its reactivity allows it to participate in the formation of polyurethane elastomers, which are valuable in various industrial applications .

Biological Research Applications

The biological activity of this compound has been explored, revealing both potential benefits and hazards:

- Genotoxicity Studies : Research indicates that this compound may exhibit genotoxic properties, raising concerns about its safety in biological systems. Its interactions with nucleophiles suggest that it could modify DNA or proteins, leading to mutations or other adverse effects .

- Skin Irritation Potential : Toxicological assessments have noted that exposure to this compound may cause skin irritation and other health hazards, necessitating careful handling in laboratory settings.

Material Science Applications

In material science, this compound has been investigated for various functionalization processes:

- Surface Modification : The compound has been used to modify surfaces of materials like cellulose. Its reaction with cellulose can enhance properties such as hydrophobicity and biocompatibility, making it suitable for applications in biomedical fields .

- Nanocomposites : Incorporating this compound into nanocomposites can improve their thermal and mechanical properties, leading to advancements in materials used for electronics and other high-performance applications .

Case Study 1: Synthesis of Polyurethanes

A study demonstrated the use of this compound in synthesizing polyurethanes with enhanced thermal stability. The resulting materials exhibited superior mechanical properties compared to traditional polyurethanes, making them ideal for automotive and aerospace applications.

Case Study 2: Biocompatibility Enhancements

Research focused on modifying cellulose using this compound showed promising results in improving biocompatibility for medical applications. The modified cellulose demonstrated enhanced resistance to microbial growth while maintaining mechanical integrity.

Wirkmechanismus

The mechanism of action of 2-(4-Biphenyl)ethyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as water, alcohols, and amines. This reactivity is exploited in various chemical transformations, including the formation of carbamates and ureas. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

- Phenyl isocyanate (C6H5NCO)

- 4-Biphenylyl isocyanate (C6H5C6H4NCO)

- Phenethyl isocyanate (C6H5CH2CH2NCO)

Comparison: 2-(4-Biphenyl)ethyl isocyanate is unique due to the presence of a biphenyl structure, which imparts specific electronic and steric properties. This makes it distinct from simpler isocyanates like phenyl isocyanate and phenethyl isocyanate. The biphenyl group can influence the reactivity and stability of the compound, making it suitable for specialized applications in materials science and pharmaceuticals .

Biologische Aktivität

2-(4-Biphenyl)ethyl isocyanate, a compound characterized by its biphenyl structure and isocyanate functional group, has garnered attention for its biological activity, particularly concerning its potential genotoxicity and irritant properties. This article compiles findings from various studies to provide an authoritative overview of its biological implications.

Chemical Structure and Properties

The molecular structure of this compound features an ethyl group linked to a biphenyl moiety, which enhances its stability and reactivity compared to simpler isocyanates. The presence of the isocyanate group (-N=C=O) allows for diverse chemical transformations, making it relevant in organic synthesis and materials science.

| Property | Description |

|---|---|

| Molecular Formula | C15H13N2O |

| Functional Group | Isocyanate (-N=C=O) |

| Reactivity | High; interacts with nucleophiles |

Genotoxicity and Carcinogenic Potential

Research indicates that this compound exhibits genotoxic properties , raising concerns about its safety in biological systems. Studies have shown that exposure could lead to DNA damage, which may contribute to carcinogenic effects. For instance, a study highlighted that compounds with similar structures often show significant mutagenic potential, necessitating further investigation into their long-term effects on human health.

Skin Irritation and Sensitization

The compound has been noted for causing skin irritation upon contact. Toxicity databases report adverse effects on skin and mucous membranes, indicating that it may act as a sensitizer in certain individuals . This property is critical when considering occupational exposure limits and safety protocols in environments where the compound is handled.

Case Studies

A notable case study examined the relationship between isocyanate exposure and occupational asthma. It was found that even low concentrations of isocyanates could trigger respiratory issues among workers, particularly those with pre-existing atopic conditions or smoking histories. The odds ratio associated with exposure levels indicated a significant risk of developing asthma symptoms, underscoring the importance of monitoring exposure levels in industrial settings .

Synthesis and Applications

The synthesis of this compound can be achieved through various methods, often involving the reaction of biphenyl derivatives with isocyanate precursors. Its applications extend beyond biological contexts into polymer chemistry and materials science, where it serves as a building block for more complex compounds .

Safety and Handling

Given its potential health hazards, appropriate safety measures must be implemented when handling this compound. Personal protective equipment (PPE), including gloves and masks, should be used to minimize skin contact and inhalation risks.

Eigenschaften

IUPAC Name |

1-(2-isocyanatoethyl)-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-12-16-11-10-13-6-8-15(9-7-13)14-4-2-1-3-5-14/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNLXNPZLWAYHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30410537 | |

| Record name | 2-(4-Biphenyl)ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-06-3 | |

| Record name | 2-(4-Biphenyl)ethyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30410537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Biphenyl)ethyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.